Glucose Oxidase Substrate Activity: 4-DG at 2% vs. 2-DG at 20–30% vs. 6-DG at 10% Relative to D-Glucose
4-Deoxy-D-glucose is oxidized by glucose oxidase from Aspergillus niger at only 2% of the rate observed for the natural substrate β-D-glucose. This is substantially lower than the activity of 2-deoxy-D-glucose (20–30%) and 6-deoxy-D-glucose (10%), and comparable to 3-deoxy-D-glucose (1%) [1][2]. The near-complete loss of activity upon C4 deoxygenation confirms that the equatorial C4-OH group is essential for productive enzyme-substrate complex formation, while C2 and C6 deoxygenation are better tolerated [1].
| Evidence Dimension | Relative substrate activity with glucose oxidase (GOx) from Aspergillus niger |
|---|---|
| Target Compound Data | 4-deoxy-D-glucose: 2% relative activity (vs. β-D-glucose = 100%) |
| Comparator Or Baseline | 2-deoxy-D-glucose: 20–30%; 6-deoxy-D-glucose: 10%; 3-deoxy-D-glucose: 1%; β-D-glucose: 100% |
| Quantified Difference | 4-DG activity is 10–15-fold lower than 2-DG and 5-fold lower than 6-DG |
| Conditions | Purified glucose oxidase from Aspergillus niger; substrate oxidation assay with O₂/H₂O; data compiled from Pazur & Kleppe (1964) Biochemistry 3:578 and confirmed by BRENDA EC 1.1.3.4 |
Why This Matters
For biosensor or glucose detection applications where glucose oxidase cross-reactivity must be stringently minimized, 4-DG provides 10–15-fold lower background signal than 2-DG, making it the superior choice when the C4-OH group is the experimental variable of interest.
- [1] Pazur, J. H., & Kleppe, K. (1964). The Oxidation of Glucose and Related Compounds by Glucose Oxidase from Aspergillus niger. Biochemistry, 3(4), 578–583. View Source
- [2] Biomolecules 2022, 12(4), 472, Table 3: Substrate specificity of glucose oxidase. Data compiled from references [35–38]. View Source
